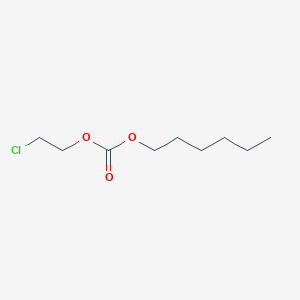![molecular formula C9H10FN5 B14416397 1H-1,2,4-Triazole-3,5-diamine, N-[(4-fluorophenyl)methyl]- CAS No. 87253-79-0](/img/structure/B14416397.png)
1H-1,2,4-Triazole-3,5-diamine, N-[(4-fluorophenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole-3,5-diamine, N-[(4-fluorophenyl)methyl]- is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is part of the triazole family, which is characterized by a five-membered ring containing three nitrogen atoms. The presence of the fluorophenyl group enhances its chemical properties, making it a valuable compound for research and industrial applications .
Preparation Methods
The synthesis of 1H-1,2,4-Triazole-3,5-diamine, N-[(4-fluorophenyl)methyl]- involves several steps. One common method includes the reaction of 3,5-diamino-1,2,4-triazole with 4-fluorobenzyl chloride under basic conditions. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods often involve the use of continuous flow reactors to ensure consistent quality and yield. These methods are optimized for large-scale production, incorporating advanced techniques such as microwave-assisted synthesis and catalytic processes to enhance efficiency .
Chemical Reactions Analysis
1H-1,2,4-Triazole-3,5-diamine, N-[(4-fluorophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted triazoles and their derivatives.
Scientific Research Applications
1H-1,2,4-Triazole-3,5-diamine, N-[(4-fluorophenyl)methyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit cellular proliferation.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-3,5-diamine, N-[(4-fluorophenyl)methyl]- involves its interaction with molecular targets such as enzymes and DNA. The compound inhibits DNA synthesis by binding to specific sites on the DNA molecule, preventing the replication process. This inhibition is particularly effective in rapidly dividing cells, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
1H-1,2,4-Triazole-3,5-diamine, N-[(4-fluorophenyl)methyl]- can be compared with other similar compounds such as:
3,5-Diamino-1,2,4-triazole: This compound lacks the fluorophenyl group, making it less effective in certain applications.
1H-1,2,4-Triazole:
The presence of the fluorophenyl group in 1H-1,2,4-Triazole-3,5-diamine, N-[(4-fluorophenyl)methyl]- enhances its chemical properties, making it more versatile and effective in various applications.
Properties
CAS No. |
87253-79-0 |
|---|---|
Molecular Formula |
C9H10FN5 |
Molecular Weight |
207.21 g/mol |
IUPAC Name |
3-N-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole-3,5-diamine |
InChI |
InChI=1S/C9H10FN5/c10-7-3-1-6(2-4-7)5-12-9-13-8(11)14-15-9/h1-4H,5H2,(H4,11,12,13,14,15) |
InChI Key |
DWMZEXJSDVKUNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NNC(=N2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



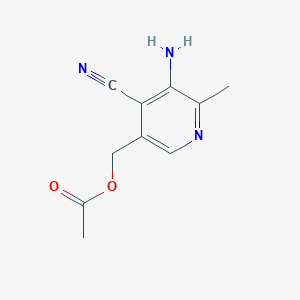
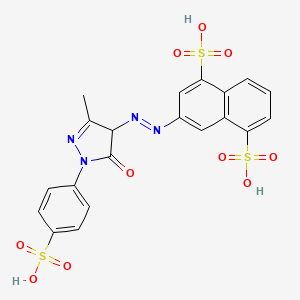
![1-[6-(Prop-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one](/img/structure/B14416348.png)
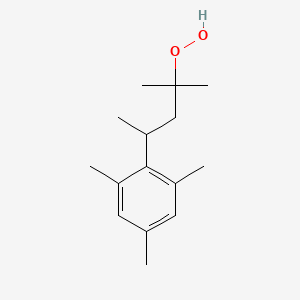
![4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline](/img/structure/B14416356.png)
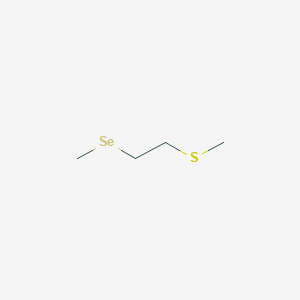
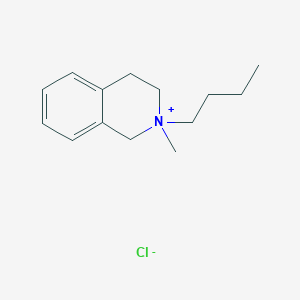
![Butanamide, 3-chloro-4-[(2-chloroethyl)thio]-N-phenyl-](/img/structure/B14416369.png)

![2-Methyl-2-azaspiro[5.5]undeca-1,8-dien-2-ium iodide](/img/structure/B14416382.png)
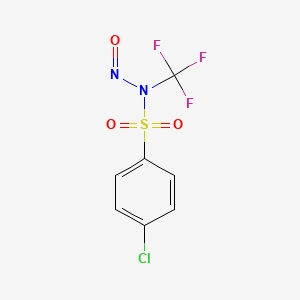
![2,2-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14416396.png)
